2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a spirocyclic diaza derivative featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core. Its structure includes a 4-fluorophenyl substituent at position 3 of the spiro ring and a thioacetamide linker bonded to an N-phenyl group. The spirocyclic architecture and fluorophenyl group may enhance metabolic stability and binding affinity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMXVZBEFDXKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex spiro structure that contributes to its biological properties. Its molecular formula is C23H21FN3OS, with a molecular weight of approximately 413.50 g/mol. The presence of the fluorophenyl group is significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, related compounds have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 2b | PC3 (prostate carcinoma) | 52 | |
| 2c | MCF-7 (breast cancer) | 100 | |
| Imatinib | PC3 | 40 |
These findings suggest that the compound may exhibit significant cytotoxicity against prostate carcinoma and breast cancer cells.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. The presence of nitrogen atoms in the diazaspiro structure may enhance its interaction with cellular targets involved in these processes. Additionally, compounds with similar structures have been shown to inhibit key signaling pathways associated with tumor growth.
Case Studies
A notable study investigated the effects of phenylacetamide derivatives on cancer cell lines using MTS assays. The results indicated that modifications to the phenyl group significantly influenced cytotoxicity:
- Compounds with nitro substituents demonstrated higher activity compared to those with methoxy groups.
- In vivo studies also suggested that these compounds could induce differentiation and apoptosis in cancer cells while maintaining low toxicity levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs identified in the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.
Core Structural Variations
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine/Bromine: The 4-fluorophenyl group in the target compound reduces metabolic oxidation compared to non-halogenated analogs, while maintaining moderate lipophilicity (clogP ~3.5 estimated). Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions in target binding pockets, as seen in related spirocyclic DAT inhibitors () .
Spiro Ring Modifications :
Crystallographic and Conformational Insights
- Crystal Packing and Hydrogen Bonding: Analogous N-substituted 2-arylacetamides (e.g., ) exhibit planar amide groups and form dimeric structures via N–H⋯O hydrogen bonds (R₂²(10) motifs), which stabilize crystal lattices and may correlate with solid-state stability . The spirocyclic core in the target compound likely restricts rotational freedom, reducing entropic penalties upon binding compared to non-spiro analogs .
Dihedral Angle Variations :
- In dichlorophenyl analogs (), dihedral angles between the aryl and spiro rings range from 44.5° to 77.5°, influencing molecular shape and complementarity to biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
